N,N-Dimethyl-N'-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine
Description
N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine is a complex organic compound with a unique structure that includes a quinoline derivative
Properties
IUPAC Name |
N',N'-dimethyl-N-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-12-7-8-16-14(11-12)17(18-9-10-20(2)3)13-5-4-6-15(13)19-16;/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPAFXCQNFFKBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2NCCN(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction could lead to more saturated compounds .
Scientific Research Applications
N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylenediamine: Similar in structure but lacks the quinoline moiety.
1-[(2-chloro-6-fluorophenyl)methyl]-3,3-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3-dihydro-1H-indole-6-carboxamide: Contains a different core structure but shares some functional groups.
Uniqueness
N,N-Dimethyl-N’-(7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-ethane-1,2-diamine is unique due to its specific combination of a quinoline derivative with an ethane-1,2-diamine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
